molecular formula C8H7BN4O2 B14090619 (2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid

(2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14090619
M. Wt: 201.98 g/mol
InChI Key: VGVWTHOALUPUOT-UHFFFAOYSA-N
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Description

(2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a molecular formula of C8H7BN4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds .

Mechanism of Action

The mechanism of action of (2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting the function of the target molecule. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Pyrazin-2-yl)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrazine and pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions .

Properties

Molecular Formula

C8H7BN4O2

Molecular Weight

201.98 g/mol

IUPAC Name

(2-pyrazin-2-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H7BN4O2/c14-9(15)6-3-12-8(13-4-6)7-5-10-1-2-11-7/h1-5,14-15H

InChI Key

VGVWTHOALUPUOT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=NC=CN=C2)(O)O

Origin of Product

United States

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